![molecular formula C11H7FN2O2S3 B2966650 N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide CAS No. 955223-46-8](/img/structure/B2966650.png)
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide” is a compound that has been synthesized and studied for its antibacterial activity . It combines thiazole and sulfonamide, groups with known antibacterial activity . The compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Synthesis Analysis
The compound was synthesized with a yield of 65% . The synthesis involved the combination of thiazole and sulfonamide groups . The 1H NMR and 13C NMR data provided in the source can be used for further analysis of the synthesis process.Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on the 1H NMR and 13C NMR data provided . The MS (ESI) data also provides information about the molecular weight of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the NMR and MS data provided . The compound has a calculated [M + H]+ of 485.0658 and a found [M + H]+ of 485.0688 .Aplicaciones Científicas De Investigación
Detection Techniques and Environmental Applications
One study described the development of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols. This probe, leveraging intramolecular charge transfer pathways, exhibited high selectivity and sensitivity, demonstrating potential for thiophenols sensing in environmental and biological sciences (Wang et al., 2012).
Antimicrobial and Anticancer Agents
Several compounds, including some with a fluorobenzothiazole moiety, have been synthesized and screened for antimicrobial activity. These studies highlight the pharmacological potential of benzothiazoles and sulfonamide compounds, suggesting their use as potent biodynamic agents (Jagtap et al., 2010). Furthermore, novel thiophene derivatives, including those with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, have shown promise as anticancer agents, indicating their potential in therapeutic applications (Ghorab et al., 2014).
Chemical Synthesis and Molecular Docking Studies
Research has also delved into the chemical synthesis and molecular docking studies of sulfonamide derivatives. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline were synthesized and exhibited promising antimicrobial activity, alongside molecular docking studies predicting their affinity and orientation at enzyme active sites (Janakiramudu et al., 2017). Another study involved the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing innovative methods for creating novel cyclic sulfonamide structures (Greig et al., 2001).
Fluorescence Signaling and Probe Development
Furthermore, the design of fluorescent probes for specific chemical detection highlights the role of these compounds in analytical chemistry. A study on the signaling of thiophenol using a fluorescent dye based on benzothiazole derivative emphasized the potential for environmental monitoring and the selective detection of toxic species (Choi et al., 2017).
Mecanismo De Acción
Target of Action
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been found to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The primary targets of this compound are bacterial cells, specifically their cell membranes .
Mode of Action
The compound interacts with bacterial cells in a distinctive way when used in conjunction with a cell-penetrating peptide called octaarginine . The complex formed by the compound and octaarginine displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells . This suggests that the compound disrupts the integrity of the bacterial cell membrane, leading to cell death .
Biochemical Pathways
It is known that thiazole derivatives, which include this compound, can act as antimicrobial, antifungal, antiviral, and antitumor agents . These activities suggest that the compound may interfere with various biochemical pathways essential for the survival and proliferation of bacteria.
Result of Action
The result of the action of this compound is the death of bacterial cells. The compound, in conjunction with octaarginine, displays potent antibacterial activity, leading to the rapid killing of bacterial cells . This is achieved through the creation of pores in the bacterial cell membranes, which disrupts the integrity of the cells and leads to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the cell-penetrating peptide octaarginine enhances the antibacterial activity of the compound . .
Propiedades
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2S3/c12-7-3-1-4-8-10(7)13-11(18-8)14-19(15,16)9-5-2-6-17-9/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCFIHZOWEDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2966567.png)
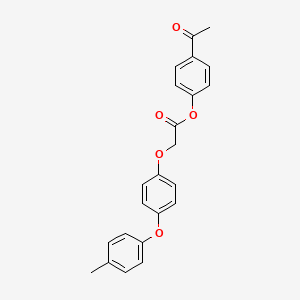
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)
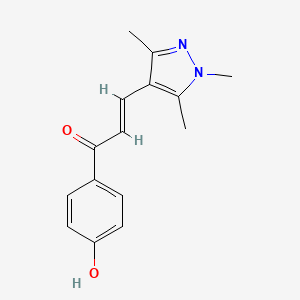
![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)
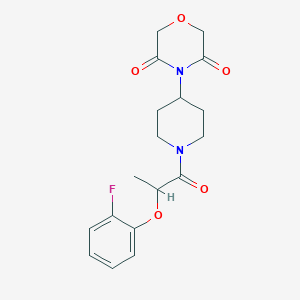
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide](/img/structure/B2966577.png)
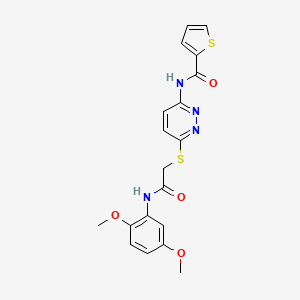
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)
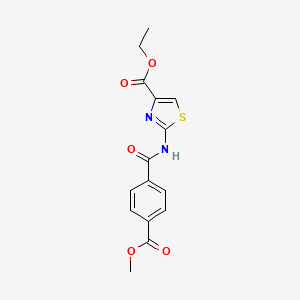
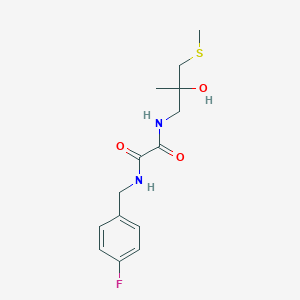
![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2966587.png)
![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)